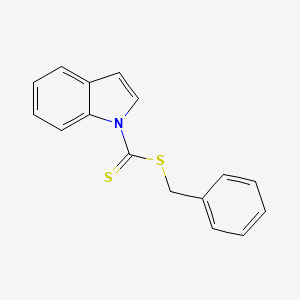methylidene}amino]benzoic acid CAS No. 654649-03-3](/img/structure/B12540553.png)
2-[(Z)-{[(E)-(4-Chlorophenyl)diazenyl](phenyl)methylidene}amino]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Z)-{[(E)-(4-Chlorophenyl)diazenylmethylidene}amino]benzoic acid is an organic compound that features both azo and imino linkages. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. The presence of the azo group (N=N) and the carboxylic acid group (COOH) in its structure makes it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
The synthesis of 2-(Z)-{[(E)-(4-Chlorophenyl)diazenylmethylidene}amino]benzoic acid typically involves the reaction of 4-chlorobenzenediazonium chloride with benzaldehyde in the presence of a base, followed by the reaction with 2-aminobenzoic acid. The reaction conditions often include maintaining a specific temperature and pH to ensure the desired product formation. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
2-(Z)-{[(E)-(4-Chlorophenyl)diazenylmethylidene}amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-(Z)-{[(E)-(4-Chlorophenyl)diazenylmethylidene}amino]benzoic acid has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metals, which can be studied for their structural and electronic properties.
Medicine: It may be explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound can be used in the synthesis of dyes and pigments due to its azo group, which imparts color to the molecules.
Mecanismo De Acción
The mechanism of action of 2-(Z)-{[(E)-(4-Chlorophenyl)diazenylmethylidene}amino]benzoic acid involves its interaction with specific molecular targets. The azo group can undergo reduction to form amines, which can then interact with enzymes or other biological molecules. The carboxylic acid group can also participate in hydrogen bonding and other interactions, influencing the compound’s activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
2-(Z)-{[(E)-(4-Chlorophenyl)diazenylmethylidene}amino]benzoic acid can be compared with other similar compounds, such as:
2-(E)-{[(E)-(4-Bromophenyl)diazenylmethylidene}amino]benzoic acid: This compound has a bromine atom instead of chlorine, which can influence its reactivity and applications.
2-(E)-{[(E)-(4-Methylphenyl)diazenylmethylidene}amino]benzoic acid: The presence of a methyl group can affect the compound’s steric and electronic properties.
2-(E)-{[(E)-(4-Methoxyphenyl)diazenylmethylidene}amino]benzoic acid: The methoxy group can enhance the compound’s solubility and reactivity in certain reactions.
The uniqueness of 2-(Z)-{[(E)-(4-Chlorophenyl)diazenylmethylidene}amino]benzoic acid lies in its specific combination of functional groups, which imparts distinct chemical and physical properties, making it suitable for a wide range of applications.
Propiedades
Número CAS |
654649-03-3 |
|---|---|
Fórmula molecular |
C20H14ClN3O2 |
Peso molecular |
363.8 g/mol |
Nombre IUPAC |
2-[[[(4-chlorophenyl)diazenyl]-phenylmethylidene]amino]benzoic acid |
InChI |
InChI=1S/C20H14ClN3O2/c21-15-10-12-16(13-11-15)23-24-19(14-6-2-1-3-7-14)22-18-9-5-4-8-17(18)20(25)26/h1-13H,(H,25,26) |
Clave InChI |
DNVMWEDOMPMHTQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=NC2=CC=CC=C2C(=O)O)N=NC3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


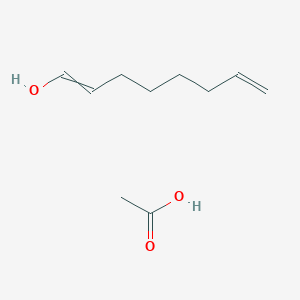
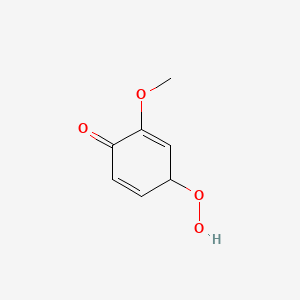
![1-[(Cyclopentanecarbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B12540482.png)
![7-Methoxy-2-(propan-2-yl)-1-oxaspiro[4.5]deca-6,9-dien-8-ol](/img/structure/B12540492.png)
![5-[(4-Ethenyl-2,6-difluorophenyl)ethynyl]-1,2,3-trifluorobenzene](/img/structure/B12540493.png)
![Pyrrolidine, 1-[4-(2-nitro-1-phenylethyl)phenyl]-](/img/structure/B12540503.png)
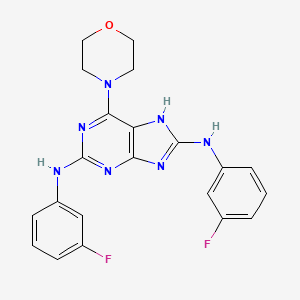
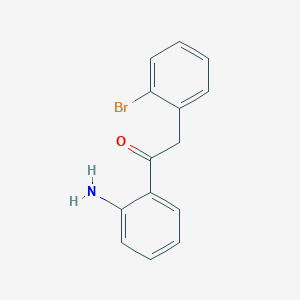
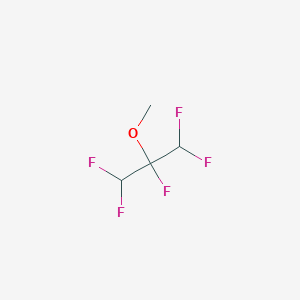
![3-(Pyridin-2-yl)-1H-naphtho[2,1-b]pyran-1-one](/img/structure/B12540529.png)


![N-[(6R)-6,7-Dihydro-5H-cyclopenta[b]pyridin-6-yl]-4-fluorobenzamide](/img/structure/B12540543.png)
